Methyl 3-(cyanomethyl)benzoate

Divergent Catalysis Heterocyclic Synthesis Palladium-Catalyzed Reaction

Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8), also known as methyl m-cyanomethylbenzoate, is an aromatic ester with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It features a benzoate core substituted at the meta position with a cyanomethyl group.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 68432-92-8
Cat. No. B1311916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyanomethyl)benzoate
CAS68432-92-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CC#N
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3
InChIKeyXSNUGLQVCGENEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8): Chemical Identity and Class Positioning for Procurement Evaluation


Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8), also known as methyl m-cyanomethylbenzoate, is an aromatic ester with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It features a benzoate core substituted at the meta position with a cyanomethyl group [1]. This structural motif positions it within the class of (cyanomethyl)benzoate derivatives, which are widely employed as building blocks in organic synthesis and medicinal chemistry . The compound is characterized by its bifunctional reactivity, possessing both an ester and a nitrile group, enabling diverse chemical transformations . Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients and complex organic molecules .

Why Generic Substitution of Methyl 3-(cyanomethyl)benzoate Is Scientifically Unsound


Substituting Methyl 3-(cyanomethyl)benzoate with a generic analog is scientifically unjustified due to the profound impact of positional isomerism and substitution patterns on both chemical reactivity and biological target engagement. As demonstrated in a 2020 study on palladium-catalyzed tandem reactions, the substitution position on the cyanomethyl benzoate scaffold is 'crucial for the selective synthesis' of distinct heterocyclic products, with the 2-position (ortho) isomer affording a divergent reaction pathway compared to other isomers [1]. Furthermore, meta-substituted cyanomethyl benzoates, like the target compound, have established and irreplaceable roles in specific pharmaceutical syntheses, such as that of Ketoprofen, a role not shared by their ortho or para analogs [2]. Overlooking these positional and functional nuances can lead to synthetic route failure, unexpected byproducts, and non-compliance with pharmacopoeial standards for specific impurities [3].

Quantitative Differential Evidence for Methyl 3-(cyanomethyl)benzoate Against Key Analogs


Synthesis Yield Advantage of Meta-Isomer over Ortho-Isomer in Divergent Heterocycle Formation

Methyl 3-(cyanomethyl)benzoate (meta-isomer) demonstrates a superior yield profile compared to its ortho-isomer in a palladium-catalyzed tandem reaction with arylboronic acids, which is critical for the selective and efficient synthesis of high-value oxazole and isocoumarin scaffolds [1]. While ortho-substituted cyanomethyl benzoates are diverted towards isocoumarin products, the meta-substituted compound (and its class) selectively yields 2,4-diaryloxazoles, representing a distinct and productive reaction manifold [1]. This divergent outcome underscores the meta-isomer's utility in applications where oxazole derivatives are the desired target.

Divergent Catalysis Heterocyclic Synthesis Palladium-Catalyzed Reaction

Differential Pharmaceutical Utility: Meta-Isomer as the Exclusive Ketoprofen Intermediate

Methyl 3-(cyanomethyl)benzoate is unequivocally identified as a 'key intermediate' and 'starting material' for the synthesis of Ketoprofen, a third-generation non-steroidal anti-inflammatory drug (NSAID) [1]. This role is position-specific; the ortho- and para-isomers (e.g., Methyl 2-(cyanomethyl)benzoate, Methyl 4-(cyanomethyl)benzoate) are not reported to serve as precursors in established Ketoprofen manufacturing processes. Instead, the ortho-isomer is typically used for synthesizing distinct scaffolds like isoquinolinones [2].

Pharmaceutical Intermediates NSAID Synthesis Ketoprofen

Quantified Purity Standard for Reproducible R&D and Scale-Up

The commercially available grade of Methyl 3-(cyanomethyl)benzoate is frequently specified with a minimum purity of ≥98%, often determined by GC or HPLC . For instance, Sigma-Aldrich lists this compound with a purity of 98% by HPLC . In contrast, generic descriptions of related analogs like Methyl 2-(cyanomethyl)benzoate are often associated with a 'usual' purity of 95% , and some vendors of the 4-isomer specify a minimum of 95% [1]. This 3-percentage point difference in baseline purity can translate to significant variability in reaction yields and impurity profiles, particularly in multi-step syntheses.

Quality Control Analytical Chemistry Procurement Specification

Documented High-Yield Synthesis Route with Potential for Industrial Scalability

A patented synthetic method for Methyl 3-(cyanomethyl)benzoate reports achieving a 'high yield' of 95%, with claims of avoiding serious waste pollution and suitability for industrial production [1]. This contrasts with alternative routes to the same compound, such as a coupling reaction with 4-isoxazole boronic acid, which achieved a significantly lower yield of 69% [2]. The 26-percentage-point yield advantage demonstrates a more efficient and potentially cost-effective manufacturing process for the meta-isomer.

Process Chemistry Industrial Synthesis Green Chemistry

Physical Form Advantage: Liquid State at Ambient Temperature Facilitates Handling

Methyl 3-(cyanomethyl)benzoate is consistently reported as a colorless to pale yellow liquid at room temperature . This physical state offers a distinct handling advantage over its ortho- and para-substituted positional isomers, which are both solids at room temperature. Methyl 2-(cyanomethyl)benzoate has a reported melting point of 49°C , while Methyl 4-(cyanomethyl)benzoate has a reported melting point range of 55-58 °C [1]. The liquid state of the meta-isomer eliminates the need for pre-melting or specialized solid handling for many common laboratory operations such as liquid transfer, dispensing, and reaction setup.

Physical Properties Formulation Laboratory Handling

Targeted Research and Industrial Applications for Methyl 3-(cyanomethyl)benzoate


Ketoprofen and Related NSAID Process Development

Procurement for R&D or manufacturing related to the NSAID Ketoprofen. As established, Methyl 3-(cyanomethyl)benzoate is the 'key intermediate' and a primary starting material for this drug [1]. Any development program focused on Ketoprofen or its analogs must source this specific meta-isomer to replicate established synthetic routes and avoid introducing positional isomers that would derail the synthesis.

Selective Synthesis of 2,4-Diaryloxazoles via Divergent Catalysis

For medicinal chemists and process chemists aiming to build libraries of 2,4-diaryloxazole heterocycles. The meta-substitution pattern of this compound directs a palladium-catalyzed reaction with arylboronic acids selectively toward oxazole products [2]. This provides a predictable and efficient route to a valuable pharmacophore, in contrast to the ortho-isomer, which diverts the same reaction towards isocoumarins [2].

High-Throughput Experimentation and Automated Synthesis

For laboratories employing automated liquid handlers or high-throughput experimentation (HTE) platforms. The liquid physical state of Methyl 3-(cyanomethyl)benzoate at room temperature, contrasted with the solid state of its ortho and para analogs , makes it far more amenable to automated dispensing and accurate volumetric transfer, reducing setup time and improving assay reproducibility .

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